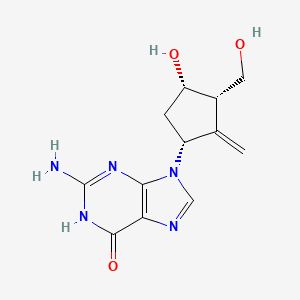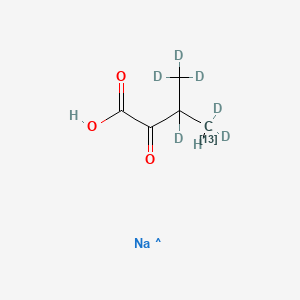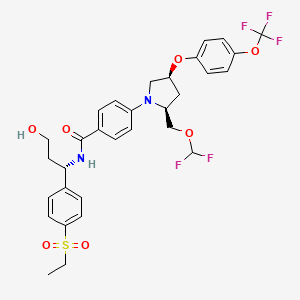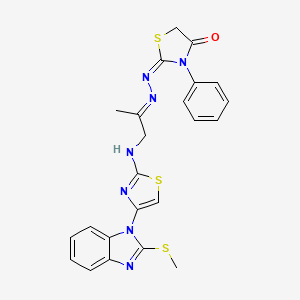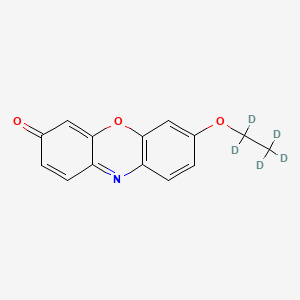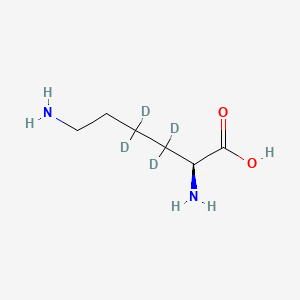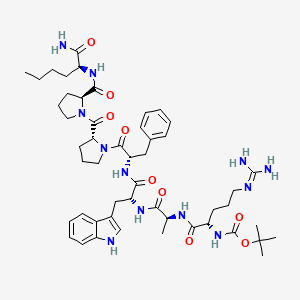
Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 is a synthetic peptide with a specific sequence of amino acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected by a Boc (tert-butyloxycarbonyl) group, is attached to the resin.
Deprotection: The Boc group is removed using a strong acid, such as trifluoroacetic acid (TFA).
Coupling: The next Boc-protected amino acid is activated using a coupling reagent like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and added to the deprotected amino acid on the resin.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent, such as a mixture of TFA and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to increase yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are used to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan or proline residues, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify disulfide bonds if present in the peptide.
Substitution: Amino acid residues in the peptide can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution is typically performed during the synthesis process using different Boc-protected amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.
科学的研究の応用
Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 has several scientific research applications, including:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems and as a lead compound for developing new drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
作用機序
The mechanism of action of Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, leading to a cascade of molecular events. The peptide sequence can mimic natural ligands, allowing it to bind to target proteins and modulate their activity. The pathways involved can vary, but they often include signal transduction, gene expression, and cellular responses.
類似化合物との比較
Similar Compounds
Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-OH: Similar to Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 but with a free carboxyl group instead of an amide group.
Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-OMe: Contains a methoxy group at the C-terminus instead of an amide group.
Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NHMe: Features a methylated amide group at the C-terminus.
Uniqueness
This compound is unique due to its specific sequence and the presence of both D-amino acids and non-natural amino acids like norleucine (Nle). This combination imparts distinct structural and functional properties, making it valuable for various research applications.
特性
分子式 |
C50H72N12O9 |
|---|---|
分子量 |
985.2 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[(2R)-2-[(2S)-2-[[(2S)-1-amino-1-oxohexan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C50H72N12O9/c1-6-7-19-35(41(51)63)57-45(67)39-22-14-25-61(39)47(69)40-23-15-26-62(40)46(68)38(27-31-16-9-8-10-17-31)59-44(66)37(28-32-29-55-34-20-12-11-18-33(32)34)58-42(64)30(2)56-43(65)36(21-13-24-54-48(52)53)60-49(70)71-50(3,4)5/h8-12,16-18,20,29-30,35-40,55H,6-7,13-15,19,21-28H2,1-5H3,(H2,51,63)(H,56,65)(H,57,67)(H,58,64)(H,59,66)(H,60,70)(H4,52,53,54)/t30-,35-,36-,37+,38-,39-,40+/m0/s1 |
InChIキー |
NSLFZQGACUYRBZ-QOWRJIHNSA-N |
異性体SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OC(C)(C)C |
正規SMILES |
CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




